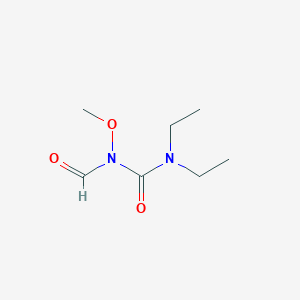

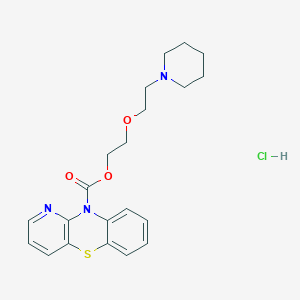

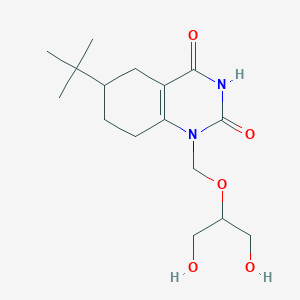

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

説明

Synthesis of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

The synthesis of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, a key intermediate in the production of cetirizine hydrochloride, has been described as a multi-step process starting from 4-chlorobenzophenone. The synthesis involves a reduction step using zinc dust, followed by bromination with hydrogen bromide, and a final reaction with anhydrous piperazine. The optimal conditions for the synthesis were determined to be a molar ratio of zinc to 4-chlorobenzophenone of 2.5, a bromination temperature of 75-80°C, and a piperazine reaction temperature of 80-85°C. This method resulted in a high-purity final product (HPLC 98.7%) with an overall yield of 71.2%. The materials used in this synthesis are both affordable and commonly available, making it suitable for industrial-scale production .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis have been employed to investigate the vibrational and electronic properties of phenyl substituted piperazines, including compounds similar to (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine. Density functional theory (DFT) using the B3LYP functional with a 6-311++G(d,p) basis set was utilized to assign vibrational frequencies and gain insights into the structure of these compounds. The potential energy distribution (PED) was used to interpret the Infrared and Raman spectra. Chemical shifts for 13C and 1H NMR were calculated using the gauge independent atomic orbital (GIAO) method, which showed good agreement with experimental data. The charge density distribution and sites of chemical reactivity were studied through electron density isosurface mapping with molecular electrostatic potential (MEP). The stability of the molecules, as indicated by hyperconjugative interactions and charge delocalization, was analyzed using natural bond orbital (NBO) analysis. The compounds exhibited similar HOMO-LUMO gaps, which is indicative of their structural similarity, and showed (π→π*) transitions in the UV-Visible range .

Chemical Reactions Analysis

While the specific chemical reactions of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine are not detailed in the provided papers, the general reactivity of phenyl substituted piperazines can be inferred. The MEP mapping suggests areas of potential reactivity, and the HOMO-LUMO gap analysis provides insight into the electronic transitions that may occur during chemical reactions. The NBO analysis indicates that the stability of the molecule is influenced by hyperconjugative interactions and charge delocalization, which could affect its reactivity in subsequent chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine can be deduced from the synthesis and molecular structure analyses. The high purity of the synthesized compound suggests that it has well-defined physical properties suitable for further applications. The spectroscopic studies provide a comprehensive understanding of the molecular structure, which is crucial for predicting the physical behavior and chemical reactivity of the compound. The electronic properties, such as the HOMO-LUMO gap, are particularly relevant for understanding its potential interactions with other molecules .

科学的研究の応用

Antitumor Activity :

- A study by Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing piperazine amide moiety, including compounds with 4-chlorophenyl substitutions. These compounds showed promising antiproliferative activities against breast cancer cells, comparing favorably with cisplatin, an effective anticancer drug (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

- Hakobyan et al. (2020) investigated aminomethylation of phenyl(chlorophenyl)ethanones with substituted piperazines. The synthesized tertiary amino alcohols of piperazine series showed potential effects on tumor DNA methylation processes in vitro (Hakobyan et al., 2020).

Antimicrobial and Antifungal Activities :

- Gan et al. (2010) synthesized azole-containing piperazine derivatives and found that some compounds, including those with 4-chlorophenyl substitutions, exhibited moderate to significant antibacterial and antifungal activities in vitro. Certain derivatives showed comparable activities to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Synthesis and Structural Analysis :

- Dong Chuan-min (2014) reported on the synthesis of 1-[(4-chlorophenyl)phenyl methyl] piperazine, a key intermediate in the production of cetirizine hydrochloride. The study optimized the reaction conditions and achieved a high yield, highlighting the industrial applicability of this synthesis route (Dong Chuan-min, 2014).

- Song et al. (2012) analyzed the crystal structure of a piperazin-1-ium compound, providing insights into the molecular configuration and interactions in the crystal lattice (Song, Kumar, Chandraju, Naveen, & Li, 2012).

特性

IUPAC Name |

1-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKBSZSTDQSMDR-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196008 | |

| Record name | Norchlorcyclizine, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine | |

CAS RN |

439858-21-6 | |

| Record name | Norchlorcyclizine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439858216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norchlorcyclizine, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORCHLORCYCLIZINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8N1I3GWE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B131169.png)

![(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde](/img/structure/B131183.png)